molecular formula C15H17N5O3 B2391753 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine CAS No. 1204296-88-7

2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine

Katalognummer: B2391753
CAS-Nummer: 1204296-88-7
Molekulargewicht: 315.333
InChI-Schlüssel: CLJZLFYLWMBVAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine is a triazolopyridazine derivative characterized by a 3,4-dimethoxyphenyl substituent at the 3-position of the heterocyclic core and an ethanamine group attached via an ether linkage at the 6-position. This compound belongs to a class of nitrogen-containing heterocycles known for their pharmacological relevance, particularly as enzyme inhibitors and protein binders. Its molecular formula is inferred to be C₁₆H₁₇N₅O₃, with a molecular weight of approximately 339.35 g/mol, based on similar triazolopyridazine derivatives .

Eigenschaften

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-21-11-4-3-10(9-12(11)22-2)15-18-17-13-5-6-14(19-20(13)15)23-8-7-16/h3-6,9H,7-8,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJZLFYLWMBVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine typically involves multiple steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable dimethoxyphenyl halide with the triazole intermediate.

    Formation of the Pyridazine Ring: The pyridazine ring is formed by the cyclization of the triazole intermediate with appropriate dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Ethanamine Moiety: The final step involves the introduction of the ethanamine moiety through an ether linkage. This can be achieved by reacting the pyridazine intermediate with an appropriate ethanamine derivative under suitable conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Analyse Chemischer Reaktionen

2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This can lead to the formation of oxidized derivatives with potential changes in biological activity.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. This can result in the formation of reduced derivatives with different pharmacological properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent.

    Biological Research: The compound is used in biological research to study its effects on various cellular pathways and molecular targets.

    Industrial Applications:

Wirkmechanismus

The mechanism of action of 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine involves its interaction with specific molecular targets. The compound has been shown to bind to certain receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The triazolopyridazine scaffold is a versatile pharmacophore, with modifications at the 3- and 6-positions significantly influencing biological activity, selectivity, and physicochemical properties. Below is a detailed comparison with structurally related compounds:

PDE4 Inhibitors

  • Compound 18 ():
    • Structure: (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine.
    • Activity: Exhibits IC₅₀ < 10 nM against PDE4A and >1,000-fold selectivity over other PDE isoforms.
    • Key Feature: The tetrahydrofuran-3-yloxy group enhances isoform selectivity and cellular permeability .
  • Target Compound :
    • Structural Difference: Lacks the tetrahydrofuran moiety but includes a 3,4-dimethoxyphenyl group.
    • Inference: The 3,4-dimethoxy substitution may improve solubility or alter binding interactions compared to the 2,5-dimethoxy analog .

Protein Binders and Bromodomain Inhibitors

  • AZD5153 (): Structure: Contains a methoxy-triazolopyridazine core linked to a piperidinylphenoxyethyl group. Activity: Potent bromodomain and extraterminal (BET) inhibitor (Kd = 6–30 nM). Key Feature: The piperidinylphenoxyethyl chain facilitates hydrophobic interactions with BET pockets .
  • PEF(S) Binders ():
    • Structure: Alkoxyethoxy and methoxyphenyl substituents on the triazolopyridazine core.
    • Activity: Displaces TNS (a fluorescent probe) from PEF(S) allosteric sites, suggesting competitive binding .
  • Target Compound: Structural Difference: The ethanamine group may act as a hydrogen bond donor, contrasting with the alkoxy chains in PEF(S) binders.

Lin28 and Epigenetic Modulators

  • Lin28-1632 ():
    • Structure: N-Methyl-N-[3-(3-methyltriazolopyridazin-6-yl)phenyl]acetamide.
    • Activity: Inhibits Lin28-mediated let-7 microRNA processing.
    • Key Feature: The acetamide group contributes to target engagement .

Structural and Functional Data Table

Compound Name Substituents (3-Position) 6-Position Group Molecular Weight (g/mol) Key Activity/Selectivity Toxicity Profile
Target Compound 3,4-Dimethoxyphenyl Ethanamine ~339.35 Potential PDE4 inhibition (inferred) Not reported
Compound 18 2,5-Dimethoxyphenyl Tetrahydrofuran-3-yloxy ~485.50 PDE4A IC₅₀ < 10 nM, >1,000-fold selectivity Not reported
AZD5153 Methoxy Piperidinylphenoxyethyl ~542.60 BET inhibitor (Kd = 6–30 nM) Not reported
2-[[3-(4-Methoxyphenyl)-...]oxy]ethanamine 4-Methoxyphenyl Ethanamine 285.30 Laboratory chemical H302, H315, H319, H335
(3-Fluorophenyl analog) 3-Fluorophenyl Ethanamine 273.27 Not reported Not reported

Key Research Findings

Substituent-Driven Selectivity: The 3,4-dimethoxyphenyl group in the target compound may enhance PDE4 binding compared to mono-methoxy or fluorophenyl analogs, as seen in PDE4 inhibitors .

Ethanamine vs.

Toxicity Considerations : Methoxyphenyl derivatives exhibit moderate acute toxicity, suggesting the need for protective handling .

Biologische Aktivität

The compound 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine is a novel organic compound with potential pharmacological applications. Its unique structure combines a triazolopyridazine core with a dimethoxyphenyl moiety, which may contribute to various biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on different biological targets, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H22N6O3\text{C}_{20}\text{H}_{22}\text{N}_{6}\text{O}_{3}

It features:

  • A triazolopyridazine core known for its interaction with various biological targets.
  • A dimethoxyphenyl group that may enhance binding affinity and solubility.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The triazolopyridazine moiety may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

Antitumor Activity

Studies have shown that derivatives of triazolopyridazines exhibit significant antitumor properties. For instance, compounds similar to 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine have demonstrated efficacy against various cancer cell lines.

Cell Line IC50 (μM) Activity
HCT-116 (Colon)6.2Active
T47D (Breast)27.3Active

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Antimicrobial Activity

Preliminary studies suggest that derivatives containing the triazolopyridazine core possess antimicrobial properties against a range of pathogens. The mechanism appears to involve disruption of bacterial cell membranes.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antitumor Efficacy : A study involving a series of triazole derivatives reported significant inhibition of tumor growth in animal models when treated with compounds structurally related to 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine.
  • Inflammation Models : In vivo models demonstrated reduced edema in subjects treated with the compound during inflammatory challenges.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.